molecular formula C8H17N2O5P B011806 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid CAS No. 100828-16-8

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid

Cat. No. B011806
CAS RN: 100828-16-8
M. Wt: 252.2 g/mol
InChI Key: CUVGUPIVTLGRGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid involves the preparation of its enantiomers and unsaturated analogues. The enantiomers, D- and L-CPP, along with their unsaturated analogues, D- and L-CPP-ene, have been prepared with their absolute configurations determined by chemical correlation. These derivatives exhibit affinity for the NMDA receptor, showcasing their importance in neuropharmacology (Aebischer et al., 1989).

Molecular Structure Analysis

The molecular structure and analysis of this compound derivatives show significant interactions with NMDA receptors. These compounds have been synthesized and assessed for their biological activity, with findings highlighting their potent and selective NMDA antagonistic activity both in vitro and in vivo (Hutchison et al., 1989).

Chemical Reactions and Properties

Research into the chemical reactions of this compound focuses on its role as an NMDA receptor antagonist. Studies have shown that its derivatives, particularly D-CPP and D-CPPene, exhibit significant anticonvulsant activity in both rodent and primate models of epilepsy, indicating their potential as therapeutic agents (Patel et al., 1990).

Physical Properties Analysis

The physical properties of this compound and its analogues are closely tied to their synthesis and molecular structure. For instance, the crystal structures of its related compounds provide insight into their stability, reactivity, and potential applications in material science and pharmacology (Choi et al., 1994).

Chemical Properties Analysis

The chemical properties of this compound, particularly its role as an NMDA receptor antagonist, have been extensively studied. These properties are crucial for understanding its mechanism of action and potential therapeutic applications. Its derivatives have shown potent activity against NMDA receptors, providing a foundation for the development of new pharmacological agents (Ornstein et al., 1989).

Mechanism of Action

Target of Action

The primary target of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid, also known as 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid or 3-2-CPP , is the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .

Mode of Action

3-2-CPP acts as an antagonist at the NMDA receptor . This means it binds to the receptor and blocks its activity. The selective N-4 alkylation of piperazine-2-carboxylic acid esters is involved in this process .

Biochemical Pathways

The action of 3-2-CPP on the NMDA receptor affects the glutamatergic signaling pathway . By blocking the activity of the NMDA receptor, 3-2-CPP can modulate the flow of ions through the cell membrane and influence neuronal excitability .

Result of Action

By acting as an NMDA receptor antagonist, 3-2-CPP can influence neuronal excitability and synaptic plasticity . This can have various effects at the molecular and cellular level, potentially influencing processes such as learning and memory.

properties

IUPAC Name

4-(3-phosphonopropyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVGUPIVTLGRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905774
Record name 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid
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Molecular Weight

252.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

100828-16-8, 9075-64-3
Record name 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid
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Record name 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid
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Record name 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid
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Record name Carboxypeptidase P from Penicillium jan-thinellum
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Record name 4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid
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Record name 3-(2-CARBOXYPIPERAZIN-4-YL)PROPYL-1-PHOSPHONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid interact with its target and what are the downstream effects?

A1: this compound acts as a competitive antagonist at N-methyl-D-aspartate (NMDA) receptors. [, ] This means it binds to the glutamate binding site on the NMDA receptor, preventing glutamate, the endogenous excitatory neurotransmitter, from binding and activating the receptor. [] As a result, CPP inhibits NMDA receptor-mediated currents, reducing neuronal excitability. This mechanism underlies its potential anticonvulsant, neuroprotective, and anesthetic effects. [, , ]

Q2: What is the significance of the different enantiomers of this compound?

A2: The research highlights the importance of chirality for the biological activity of this compound. The D-enantiomer of CPP, also known as D-CPP, exhibits significantly higher potency as an NMDA receptor antagonist compared to the L-enantiomer (L-CPP). [] Specifically, D-CPP-ene, the unsaturated analog of D-CPP, has been identified as one of the most potent, enantiomerically pure, competitive NMDA antagonists. [] This difference in activity emphasizes the stereoselective nature of drug-receptor interactions.

Q3: How do structural modifications to this compound influence its NMDA receptor subtype selectivity?

A3: Research on this compound derivatives reveals that even small structural changes can significantly impact NMDA receptor subtype selectivity. While CPP exhibits a general preference for NMDA receptors containing the NR2A subunit, modifications like the introduction of bulky aromatic substituents can alter this selectivity profile. [] For instance, compounds like UBP141 and UBP145 display a shift towards higher selectivity for NR2D-containing receptors. [] This understanding of structure-activity relationships is crucial for designing compounds with tailored pharmacological profiles.

Q4: What are the implications of distinct NMDA receptor subtypes for the effects of this compound?

A4: Studies using this compound and other NMDA receptor antagonists with varying subtype selectivities, such as PPDA, provide evidence that different NMDA receptor subtypes contribute to distinct physiological processes. [] For example, contrasting the effects of CPP and PPDA revealed pharmacologically distinct components of the NMDA receptor-mediated response at the CA3-CA1 hippocampal synapse, suggesting that these subtypes may play different roles in synaptic plasticity. []

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